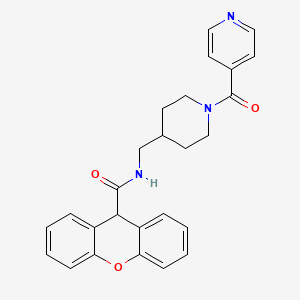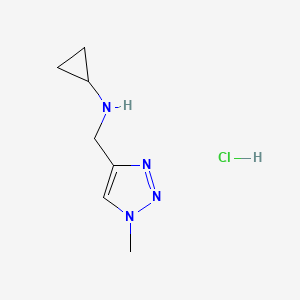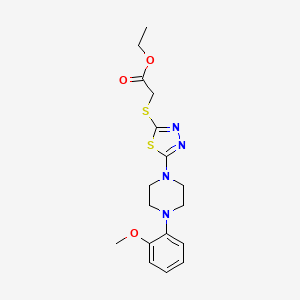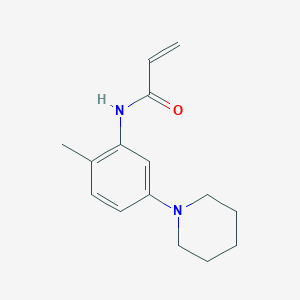![molecular formula C25H24FN5OS B2535759 1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 893934-06-0](/img/structure/B2535759.png)
1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone” is a complex organic molecule. It contains several functional groups including a benzyl group, a piperidine ring, a pyrazolo[3,4-d]pyrimidine ring, a thioether linkage, and a ketone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or structural element. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyl group and the piperidine ring would likely contribute to the overall rigidity of the molecule, while the pyrazolo[3,4-d]pyrimidine ring system would add additional complexity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The ketone could potentially undergo reactions such as nucleophilic addition or reduction. The pyrazolo[3,4-d]pyrimidine ring might participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively non-polar and hydrophobic. The compound’s solubility, melting point, boiling point, and other properties would depend on the exact arrangement of its atoms and the intermolecular forces at play .
Scientific Research Applications
Synthesis and Characterization
Complex molecules like the one mentioned often undergo synthesis and chemical characterization to understand their properties and potential applications. For example, research on diheteroaryl thienothiophene derivatives, similar in complexity, involves synthesizing and characterizing new compounds for potential use in various scientific applications, highlighting the importance of understanding the molecular structure, vibrational frequencies, and stability through methods like FT-IR, NBO, HOMO-LUMO, and MEP analysis. This foundational work is crucial for identifying potential applications in fields like nonlinear optics and molecular docking, suggesting inhibitory activity against specific targets (Mabkhot et al., 2011); (Mary et al., 2015).
Antimicrobial and Antitubercular Activity
Some derivatives similar to the compound have been investigated for their antimicrobial activities, demonstrating the potential of such compounds in addressing bacterial infections. The synthesis of Schiff bases using related compounds has shown excellent antimicrobial activity against various strains, indicating a promising area of research for developing new antibacterial agents (Puthran et al., 2019).
Additionally, compounds with similar structures have been synthesized and evaluated for their antitubercular activity, employing molecular docking studies to predict interactions with Mycobacterium tuberculosis enzymes. This suggests their potential role in developing new treatments for tuberculosis, highlighting the significance of chemical synthesis and characterization in discovering new therapeutic agents (Venugopal et al., 2020).
Antitumor Agents
The exploration of new chemical entities for antitumor activity is a critical area of research. Compounds structurally related to the mentioned compound have been synthesized and tested for their in vitro antitumor activity, showing promising results against several cancer cell lines. This research avenue is vital for developing novel anticancer drugs, underscoring the importance of synthetic chemistry in medical advancements (Gad & Nassar, 2014).
Future Directions
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5OS/c26-20-6-8-21(9-7-20)31-24-22(15-29-31)25(28-17-27-24)33-16-23(32)30-12-10-19(11-13-30)14-18-4-2-1-3-5-18/h1-9,15,17,19H,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPRESQDFOHMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535690.png)






